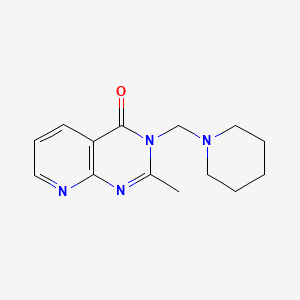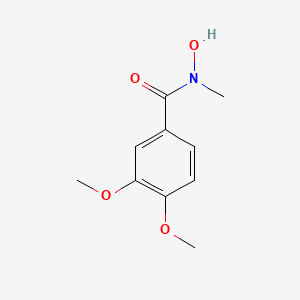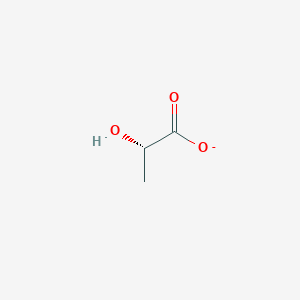
Cordil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CORDIL, also known as Nicorandil, is a pharmaceutical compound used primarily for the prevention and long-term treatment of angina pectoris. It functions as a potassium channel opener with nitrovasodilator actions, making it both an arterial and venous dilator. This dual action helps to improve coronary blood flow and reduce the workload on the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicorandil involves several steps, starting from basic organic compounds. The key steps include the nitration of a suitable precursor, followed by the introduction of a nicotinamide moiety. The reaction conditions typically involve the use of strong acids and bases, along with controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Nicorandil follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Nicorandil undergoes several types of chemical reactions, including:
Oxidation: Nicorandil can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: The compound can also be reduced, although this is less common in its typical applications.
Substitution: Nicorandil can undergo substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Nicorandil has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying potassium channel openers and nitrovasodilators.
Biology: Research into its effects on cellular processes, particularly in cardiac and smooth muscle cells.
Mechanism of Action
Nicorandil exerts its effects through two main mechanisms:
Potassium Channel Activation: Nicorandil activates ATP-sensitive potassium channels, leading to hyperpolarization of smooth muscle cells and subsequent arterial dilation.
Nitrovasodilator Action: It stimulates guanylate cyclase, increasing cyclic guanosine monophosphate levels and causing venous vasodilation.
Comparison with Similar Compounds
Similar Compounds
Isosorbide Mononitrate: Another nitrovasodilator used for angina pectoris.
Amlodipine: A calcium channel blocker with vasodilatory effects.
Ranolazine: Used for chronic angina, though it works through a different mechanism.
Uniqueness
Nicorandil’s uniqueness lies in its dual mechanism of action, combining potassium channel activation with nitrovasodilator effects. This makes it particularly effective in reducing both preload and afterload, providing comprehensive relief for patients with angina pectoris .
Properties
CAS No. |
118549-42-1 |
|---|---|
Molecular Formula |
C27H45NO7 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
methyl (3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C27H45NO7/c1-14-20(29)21(30)22(31)24(34-14)35-16-7-10-25(2)15(13-16)5-6-18-17(25)8-11-26(3)19(23(32)33-4)9-12-27(18,26)28/h14-22,24,29-31H,5-13,28H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24-,25-,26+,27-/m0/s1 |
InChI Key |
HKWLCBGLVAWZRK-CBYCSKBWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C(=O)OC)N)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lnd 796; Lnd-796; Lnd796; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea](/img/structure/B1674909.png)





![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)
